molecular formula C20H18ClN5O3S B11279768 N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

Cat. No.: B11279768
M. Wt: 443.9 g/mol
InChI Key: UDKFIMNYRQGRJM-UHFFFAOYSA-N
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Description

N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a 4-chlorophenyl group, a carbamoylmethyl group, and a sulfanyl group attached to a triazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazinone Ring: The triazinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the use of 4-chlorophenyl isocyanate, which reacts with the triazinone intermediate to form the desired product.

    Attachment of the Carbamoylmethyl Group: The carbamoylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable carbamoyl chloride reacts with the intermediate.

    Formation of the Sulfanyl Group: The sulfanyl group is incorporated using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazinone ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The presence of the 4-chlorophenyl group and the triazinone ring suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, ultimately affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-Chloro-2-[(4-chlorophenyl)sulfanyl]phenyl}-N3,N3-dimethyl-β-alaninamide
  • N-{4-Chloro-2-[(4-chlorophenyl)sulfanyl]phenyl}-3-(1-piperidinyl)propanamide

Uniqueness

N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is unique due to the presence of the triazinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClN5O3S

Molecular Weight

443.9 g/mol

IUPAC Name

N-[2-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide

InChI

InChI=1S/C20H18ClN5O3S/c1-2-16(27)23-15-6-4-3-5-14(15)18-19(29)24-20(26-25-18)30-11-17(28)22-13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3,(H,22,28)(H,23,27)(H,24,26,29)

InChI Key

UDKFIMNYRQGRJM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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